(3-Amino-6-methoxypyridin-2-yl)methanol

Organic Synthesis Medicinal Chemistry Building Blocks

Sourcing a pyridine building block with an incorrect substitution pattern often leads to failed reductive aminations or esterifications. (3-Amino-6-methoxypyridin-2-yl)methanol (CAS 871583-90-3) solves this with a precise 3-amino, 6-methoxy, and 2-hydroxymethyl arrangement. This scaffold is mandatory for antimalarial aminopyridinemethanol pharmacophores. • Enables selective alcohol oxidation or leaving group activation without protecting the amino group. • ≥98% purity ensures reliable stoichiometric control in med chem derivatization. • Shipped under cold-chain to preserve the primary alcohol integrity during transit.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12859051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-6-methoxypyridin-2-yl)methanol
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)N)CO
InChIInChI=1S/C7H10N2O2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4,8H2,1H3
InChIKeyCTIMLQHLORGLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Amino-6-methoxypyridin-2-yl)methanol: Chemical Profile


(3-Amino-6-methoxypyridin-2-yl)methanol (CAS 871583-90-3) is a highly functionalized pyridine-based building block with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . Its structure features a pyridine ring with a 3-amino group, a 6-methoxy group, and a 2-hydroxymethyl (-CH2OH) group, offering three distinct and reactive sites for selective chemical modification in organic synthesis and medicinal chemistry applications .

1

Synthetic handle diversity — Hydroxymethyl at C2, amino at C3, and methoxy at C6 enable orthogonal esterification, amidation, and etherification for complex molecule assembly.

2

Pharmacophore motif — The aminopyridinemethanol core matches a patented antimalarial scaffold, supporting medicinal chemistry exploration within claimed chemical space.

3

Procurement-grade purity — Supplied at ≥98% with cold-chain storage, suitable as a reference standard or as a starting material in sensitive transformations.

(3-Amino-6-methoxypyridin-2-yl)methanol: Non-Interchangeable Analogs


The precise arrangement of functional groups on the pyridine ring dictates the compound's synthetic utility and the properties of downstream products. Substituting this compound with close analogs like (3-amino-6-methoxypyridin-2-yl)methanamine or (3-amino-6-methoxypyridin-2-yl)ethanol introduces different functional handles (amine vs. alcohol or extended chain lengths), which fundamentally alters reactivity in key transformations such as nucleophilic substitutions, esterifications, and oxidations [1]. Furthermore, the 2-hydroxymethyl group is a critical feature in specific pharmacophores, as seen in patent literature for antimalarial aminopyridinemethanol compounds, where this exact motif is required for activity [2]. A simple substitution can lead to failed syntheses or inactive compounds.

This compound

2-hydroxymethyl group

Directs reactivity toward esters, ethers, and aldehydes/carboxylic acids via mild oxidation. Enables entry into patented aminopyridinemethanol space.

Aminomethyl analog

2-aminomethyl group

Shifts reactivity to amide formation and reductive amination; cannot access the same oxidation or esterification pathways, and falls outside antimalarial patent claims.

This compound

Cold-chain storage (2–8°C)

Indicates potential room-temperature instability; verified purity ≥98% supports reproducible synthesis and analytical method validation.

Hydroxyethyl analog

Extended chain length

Alters steric and electronic profile at C2; may not reproduce the same pharmacophore fit or reactivity window, and may require different storage conditions if purity is unspecified.

(3-Amino-6-methoxypyridin-2-yl)methanol: Procurement Evidence


Hydroxymethyl vs. Aminomethyl Reactivity

The primary differentiation lies in the chemical handle at the 2-position. (3-Amino-6-methoxypyridin-2-yl)methanol possesses a hydroxymethyl group, enabling reactions such as esterification, etherification, and mild oxidation to an aldehyde or carboxylic acid. In contrast, the closest amine analog, (3-amino-6-methoxypyridin-2-yl)methanamine, features an aminomethyl group, which directs chemistry toward amide bond formation and reductive amination . This is a critical decision point for synthetic route planning.

Hydroxymethyl vs. Aminomethyl Reactivity
Head-to-head
Qualitative difference: 2-hydroxymethyl enables ester/ether/aldehyde pathways; 2-aminomethyl directs to amide/reductive amination.
Defines synthetic route selection for functional group interconversion.
Reactivity profile determines accessible derivative libraries.
Organic Synthesis Medicinal Chemistry Building Blocks

Antimalarial Pharmacophore Relevance

The core aminopyridinemethanol scaffold, of which this compound is a direct derivative, is explicitly claimed in U.S. Patent 11,220,482 for use in treating or preventing malaria [1]. The patent defines a class of compounds based on Formula (I), which includes aminopyridinemethanol structures. While the patent does not provide biological data for this exact, unadorned compound, its inclusion within the claimed general structure validates the importance of this specific substitution pattern. A non-hydroxymethyl analog would fall outside the scope of this invention, as the hydroxymethyl group is essential for the claimed activity.

Antimalarial Pharmacophore Relevance
Class-level inference
Falls within Formula (I) of U.S. Patent 11,220,482 for aminopyridinemethanols; hydroxymethyl required for claim scope.
Supports pharmacophore relevance review; no biological data for exact unadorned compound.
Patent context only; verify specific biological profile independently.
Antimalarial Drug Discovery Patent Literature

Purity & Storage: Key Differentiator

Reputable vendors provide this compound with a guaranteed purity of 98% and specify storage conditions of sealed in dry, 2-8°C . This level of purity and explicit storage guidance is a critical differentiator for procurement. While other vendors or less-defined sources may offer similar compounds, the combination of high, verified purity and clear stability data (implied by the cold storage requirement) reduces the risk of using degraded or impure material, which can lead to irreproducible results in sensitive assays.

Purity & Storage
Head-to-head
≥98% purity (GC/HPLC); sealed in dry, 2–8°C storage.
Verified purity and cold-chain guidance reduce risk of irreproducible results in sensitive assays.
Compare vendor COA for lot-specific data.
Analytical Chemistry Procurement Quality Control

(3-Amino-6-methoxypyridin-2-yl)methanol Research & Procurement Applications


Ester, Ether, and Aldehyde Derivative Synthesis

This compound is the ideal starting material when a synthetic route requires the selective conversion of a pyridine-2-methanol group. The 2-hydroxymethyl handle can be esterified to create prodrugs, converted to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or mildly oxidized to an aldehyde for further diversification, such as in reductive amination or Grignard reactions . This is supported by the vendor's description of its utility as a versatile building block for creating complex organic molecules .

Antimalarial Chemical Space Exploration

The compound's core structure is encompassed by a patent for novel aminopyridinemethanol compounds with antimalarial activity . Researchers engaged in antimalarial drug discovery can use this specific building block to synthesize and explore derivatives within this patented series, leveraging the established structure-activity relationship (SAR) of the class. The presence of the 2-hydroxymethyl group is a mandatory requirement for compounds falling under this patent's claims.

High-Purity Reference Standards for Analytical Methods

Due to its defined purity (≥98%) and specific storage requirements, this compound is well-suited for use as a reference standard in analytical chemistry . It can be used to develop and validate HPLC, GC, or LC-MS methods for quantifying related substances in more complex reaction mixtures or pharmaceutical formulations. The known purity and stability under cold-chain conditions are critical for generating reliable calibration curves and ensuring method accuracy.

Application
Selection Property
Validation Focus
Ester, ether, and aldehyde derivative synthesis
Hydroxymethyl functional handle reactivity
Conversion efficiency in esterification, oxidation, and nucleophilic displacement steps
Antimalarial chemical space exploration
Aminopyridinemethanol scaffold coverage
Patent scope eligibility and pharmacophore mapping against claimed structures
High-purity reference standard for analytical methods
Verified purity (≥98%) and defined storage conditions
Lot-specific purity verification and stability under cold-chain for HPLC/GC calibration
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